2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with a fluorophenyl group at the 2-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in efficient formation of the triazolo[1,5-A]pyridine core . This approach is eco-friendly and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester groups, enhancing binding affinity and specificity. The fluorophenyl group contributes to the compound’s lipophilicity and ability to penetrate biological membranes. Pathways involved may include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
- 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
- 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
Comparison: Compared to its analogs, 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid exhibits unique properties due to the presence of the fluorine atom, which enhances its metabolic stability and binding interactions. This makes it a valuable candidate for drug development and other applications where stability and specificity are crucial.
Properties
IUPAC Name |
2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-15-11-6-3-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGYSLUNSWRLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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